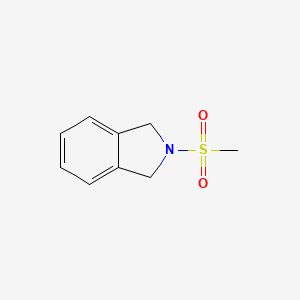
2-(Methylsulfonyl)isoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Chemical Reactions Analysis
The chemical reactions involving isoindoline derivatives have been studied. A method for the synthesis of isoindoline derivatives was developed based on a domino reaction .科学的研究の応用
1. Redox-Mediated Molecular Brake
- Application: A study demonstrates the use of a redox-mediated molecular brake based on the sulfide-sulfoxide redox cycle. This is illustrated by the modulation of the rotation rate of an N-Ar "shaft" by varying the oxidation state of sulfur in derivatives like 2-(Methylsulfonyl)isoindoline (Jog, Brown, & Bates, 2003).
2. Synthesis of Sulfonylation Products
- Application: The rapid and efficient KI/H2O2-mediated 2-sulfonylation of substituted indoles and N-methylpyrrole is established, where compounds like 2-(Methylsulfonyl)isoindoline play a significant role (Zhang et al., 2018).
3. Synthesis of Isoindolin-1-ones
- Application: Research discusses the synthesis of new isoindolin-1-ones, where 2-(Methylsulfonyl)isoindoline derivatives could be involved, via base-promoted cascade reactions (Macchia et al., 2021).
4. Synthesis of Tricyclic Sultam Library
- Application: The synthesis of a unique isoindoline- and tetrahydroisoquinoline-containing tricyclic sultam library, where 2-(Methylsulfonyl)isoindoline derivatives could be part of the process (Zang et al., 2012).
5. Fluorescent Probe Development
- Application: Development of novel red-emitting fluorescent probes for the detection of H2S, where derivatives of 2-(Methylsulfonyl)isoindoline play a crucial role (Chen et al., 2015).
6. Palladium-Catalyzed Synthesis
- Application: Isoindoline heterocycles, including 2-(Methylsulfonyl)isoindoline derivatives, show potential in medicinal chemistry and are synthesized using palladium-catalyzed cascade reactions (Williams & Jarvo, 2011).
7. Synthesis of Isoindolinones
- Application: Enantioselective copper-catalyzed hydroamination/cyclization of N-sulfonyl-2-allylanilines for the synthesis of chiral 2-methylindolines, indicating a potential role for 2-(Methylsulfonyl)isoindoline derivatives (Turnpenny, Hyman, & Chemler, 2012).
8. Green Catalytic System for Synthesis
- Application: Efficient synthesis of isoindoline-1,3-dione derivatives using environmentally friendly catalysts, suggesting a potential application for 2-(Methylsulfonyl)isoindoline derivatives in greener chemistry approaches (Journal et al., 2019).
Safety and Hazards
作用機序
Target of Action
It is known that indole derivatives, which include isoindoline compounds, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities . For example, some indole derivatives have been found to inhibit the aggregation of β-amyloid protein, suggesting a potential role in the treatment of Alzheimer’s disease .
Pharmacokinetics
Some isoindoline derivatives have been tested in silico for their affinities and some pharmacokinetic parameters on the human dopamine receptor d2 .
Result of Action
Indole derivatives are known to have a wide array of biological activities, suggesting that they likely have diverse molecular and cellular effects .
Action Environment
It is known that the synthesis, reactivity, and applications of isoindoline-1,3-dione heterocycles have received considerable attention due to their use in a wide range of applications . This suggests that these compounds may be influenced by a variety of environmental factors.
特性
IUPAC Name |
2-methylsulfonyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13(11,12)10-6-8-4-2-3-5-9(8)7-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTMHUHSJGPFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

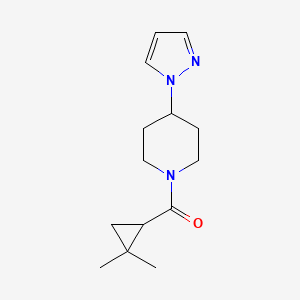
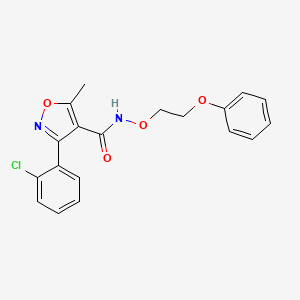
![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2527014.png)
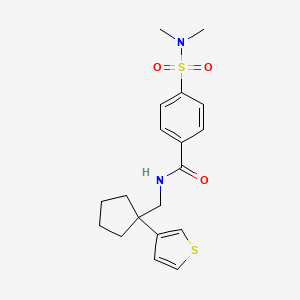
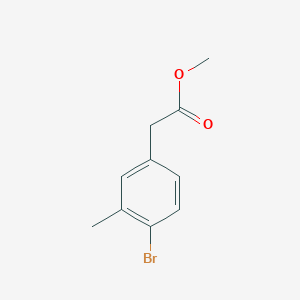

![4-Bromo-N-[3-[[2-chloropropanoyl(methyl)amino]methyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B2527021.png)
![N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B2527023.png)


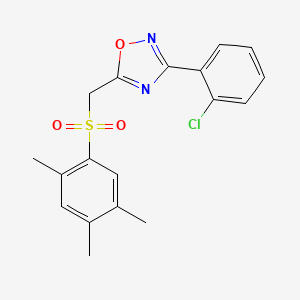
![3-(3,5-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2527028.png)
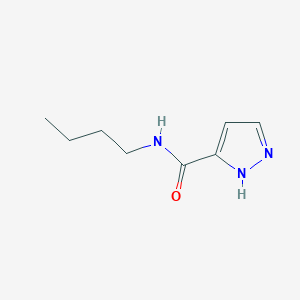
![1-[(4-Fluorophenyl)methyl]-2-propylbenzimidazole](/img/structure/B2527034.png)